molecular formula C21H24N4O4 B2922280 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034304-96-4

2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No. B2922280
CAS RN: 2034304-96-4
M. Wt: 396.447
InChI Key: QUSIZCPQPLJMCV-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .


Synthesis Analysis

An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallography .


Chemical Reactions Analysis

The synthesis of similar compounds involves a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques and elemental analysis .

Scientific Research Applications

Antitumor Agent

Compounds with similar structures have been evaluated for their potential as antitumor agents. For example, a compound referred to as C27 was found to induce apoptosis and cause cell cycle arrest in the S-phase and G2/M-phase in HeLa cell lines, suggesting its potential development as an antitumor agent .

Heavy Metal Detection

Derivatives of benzo[d][1,3]dioxol have been used for the detection of carcinogenic heavy metals like lead (Pb 2+). A sensitive and selective sensor was developed using these compounds, which could be deposited on a glassy carbon electrode with a conducting polymer matrix for reliable electrochemical detection .

Apoptosis Induction and Cell Cycle Arrest

Similar compounds have been synthesized and evaluated for their anticancer properties, including their ability to induce apoptosis and cause cell cycle arrest at specific phases, such as the S phase in cancer cells .

Synthesis of Novel Compounds

The benzo[d][1,3]dioxol moiety is used in the synthesis of novel compounds with potential applications in various fields of chemistry and pharmacology. The synthesis process often involves complex reactions and can lead to the creation of new molecules with unique properties .

Antimicrobial Activity

A series of substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties, which include the benzo[d][1,3]dioxol structure, have been designed and synthesized. These compounds were evaluated for their antimicrobial activity, suggesting a possible mode of action against microbial infections .

Molecular Modeling Studies

Compounds containing the benzo[d][1,3]dioxol structure have been used in molecular modeling studies to understand their interactions with biological targets. These studies can help predict the efficacy of these compounds as therapeutic agents and guide further drug development efforts .

Synthesis and antitumor evaluation The synthesis and application Design, synthesis, and anticancer evaluation Synthesis and characterization Design, synthesis and mode of action Synthesis, evaluation of antimicrobial activity

Mechanism of Action

While the mechanism of action for the specific compound isn’t available, similar compounds have shown antitumor activities against various cancer cell lines .

Future Directions

The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research could focus on optimizing these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20-6-4-17(16-2-3-16)22-25(20)13-21(27)24-9-7-23(8-10-24)12-15-1-5-18-19(11-15)29-14-28-18/h1,4-6,11,16H,2-3,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIZCPQPLJMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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